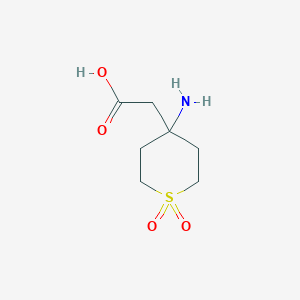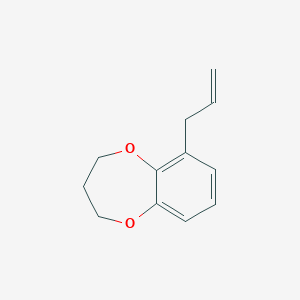![molecular formula C7H12N2O2 B15261270 Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B15261270.png)
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Preparation Methods
The synthesis of Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one typically involves organic synthesis reactions. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The exact synthetic routes and reaction conditions can vary based on the desired yield and purity of the final product. Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems and processes.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other proteins to exert its effects .
Comparison with Similar Compounds
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain nitrogen and oxygen atoms in their ring systems and have similar applications in medicinal chemistry.
Pyridazine analogs: These compounds have a similar structure and are used in various biological and chemical applications.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse applications .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,4,4a,5,6,7,8,8a-octahydropyrido[4,3-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C7H12N2O2/c10-7-9-6-1-2-8-3-5(6)4-11-7/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
KTIJFWWTOYADKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1NC(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


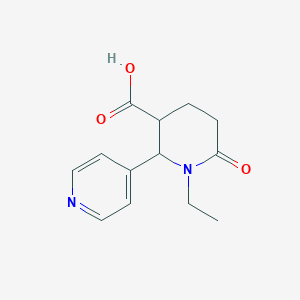
![tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate](/img/structure/B15261196.png)

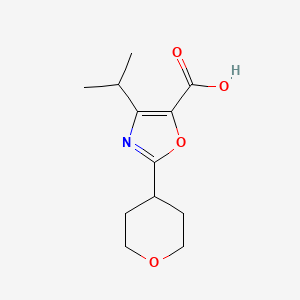

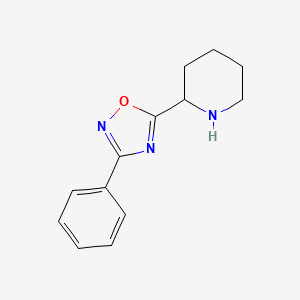
![[3-(Propan-2-yl)cyclohexyl]hydrazine](/img/structure/B15261224.png)
![(Propan-2-yl)({1-[4-(propan-2-yl)phenyl]ethyl})amine](/img/structure/B15261246.png)
![2-Ethyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15261253.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B15261255.png)
